![molecular formula C6H10O3 B1610448 Ethyl acetoacetate-3,4-13C2 CAS No. 89186-80-1](/img/structure/B1610448.png)
Ethyl acetoacetate-3,4-13C2
Overview
Description
Ethyl acetoacetate-3,4-13C2 is a stable isotopically labeled compound that is widely used in scientific research. It is a versatile compound that has a broad range of applications in various fields, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Biosynthesis Research : Ethyl acetoacetate-3,4-13C2 plays a role in studying biosynthesis. For example, it has been used to investigate the incorporation of C2 and C3 units in the formation of nonactic acid by Streptomyces griseus, elucidating the biosynthetic pathways of natural compounds (Clark & Robinson, 1985).
Synthesis of Labelled Compounds : This compound is instrumental in the synthesis of pyrrole derivatives labelled with 13C. Improved procedures for preparing various ethyl acetoacetate-13C2 derivatives have been developed, facilitating research in areas like nuclear medicine and biochemical studies (D'ALESSANDRO & Sleiter, 1980).
Materials Science : In materials science, ethyl acetoacetate-3,4-13C2 is used to understand and characterize compounds like aluminium tris(ethyl acetoacetate). Such research can lead to advancements in materials engineering and nanotechnology (Kurajica et al., 2014).
Metabolic Studies : This compound has been employed in metabolic studies, such as tracing the oxidation and metabolism of acetoacetate in different dietary conditions. These studies contribute to our understanding of metabolism and nutritional science (Chung & Dupont, 1968).
Biodiesel Research : Ethyl acetoacetate-3,4-13C2 has been explored as a bio-based diluent for improving the cold flow properties of biodiesel from waste cooking oil. This research is significant for the development of more efficient and environmentally friendly biofuels (Cao et al., 2014).
Chemical Synthesis : It's also used in the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry. For example, its use in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing medical compounds, showcases its applicability in pharmaceutical research (Zhang, 2005).
Spectroscopic Applications : In spectroscopy, ethyl acetoacetate-3,4-13C2 is used for the spectrophotometric determination of various compounds. This highlights its role in analytical chemistry, particularly in the development of sensitive and accurate measurement techniques (Walash et al., 1988).
properties
IUPAC Name |
ethyl 3-oxo(3,4-13C2)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-BFQMUAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480002 | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-3,4-13C2 | |
CAS RN |
89186-80-1 | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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